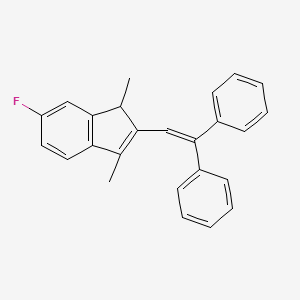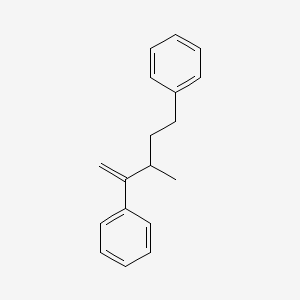
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is an organic compound characterized by its unique structure, which includes a diphenylethenyl group, a fluorine atom, and a dimethyl-indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene typically involves a multi-step process. One common method includes the following steps:
Formation of the Diphenylethenyl Group: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form 1,1-diphenylethene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Indene Core: The final step involves the cyclization of the intermediate compound to form the indene core, which can be achieved through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated products.
科学的研究の応用
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene depends on its application. In organic electronics, its unique structure allows for efficient charge transport and light emission. The diphenylethenyl group enhances the compound’s ability to participate in π-π stacking interactions, which is crucial for its performance in electronic devices.
類似化合物との比較
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core instead of an indene core.
2-(2,2-Diphenylethenyl)benzene: Lacks the fluorine atom and the indene core.
2-(2,2-Diphenylethenyl)naphthalene: Contains a naphthalene core instead of an indene core.
Uniqueness
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is unique due to the presence of the fluorine atom and the indene core, which confer distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and electron-withdrawing properties, making it suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
919789-05-2 |
|---|---|
分子式 |
C25H21F |
分子量 |
340.4 g/mol |
IUPAC名 |
2-(2,2-diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21F/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3 |
InChIキー |
ROEGRZKZECMKSE-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)





